Thalassemine - 40524-74-1

Thalassemine

Catalog Number: EVT-1572120
CAS Number: 40524-74-1
Molecular Formula: C8H19N4O6P
Molecular Weight: 298.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Thalassemine is a non-proteinogenic L-alpha-amino acid.
Source

Thalassemine is derived from the synthesis processes involved in hemoglobin production, particularly focusing on the globin chains. It can be studied through various laboratory techniques that analyze hemoglobin and its components. The primary sources of information about thalassemine include scientific literature and databases that focus on hematology and genetic disorders.

Classification

Thalassemine is classified under biochemical compounds related to hemoglobin synthesis. It plays a role in understanding the molecular mechanisms of thalassemia and is often analyzed in conjunction with other hemoglobin variants.

Synthesis Analysis

Methods

Thalassemine can be synthesized through various laboratory methods that focus on the production of globin chains from reticulocytes (immature red blood cells). One prominent method involves the use of radioactively labeled amino acids to trace the synthesis of globin chains.

Technical Details

  1. Reticulocyte Incubation: Reticulocytes are incubated with essential amino acids, one of which is labeled with tritium (3H Leucine).
  2. Precipitation: The synthesized globin is precipitated using an acid/acetone mixture.
  3. Chromatography: The globin fractions are separated using column chromatography with a urea buffer and a salt gradient, allowing for precise analysis of different globin types based on their charge and size .
Molecular Structure Analysis

Structure

The molecular structure of thalassemine relates closely to that of hemoglobin, consisting primarily of globin chains. Each globin chain has a specific amino acid sequence that defines its function and interaction with heme groups.

Data

The structural analysis typically involves techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into the three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

Thalassemine participates in various biochemical reactions involved in hemoglobin synthesis and degradation. These reactions include:

  • Synthesis Reactions: The incorporation of amino acids into polypeptide chains during globin synthesis.
  • Degradation Reactions: Breakdown processes that occur when hemoglobin is recycled or when there are mutations leading to dysfunctional hemoglobin.

Technical Details

The reactions can be monitored using high-performance liquid chromatography (HPLC) and electrophoresis techniques, which separate different hemoglobin variants based on their physical properties .

Mechanism of Action

Process

The mechanism by which thalassemine affects hemoglobin synthesis involves influencing the expression and stability of globin genes. It may also interact with regulatory proteins that modulate gene expression during erythropoiesis (the formation of red blood cells).

Data

Research indicates that mutations in the genes encoding for alpha or beta globin chains lead to varying levels of thalassemine production, which can be quantified using molecular genetic testing techniques such as real-time polymerase chain reaction (PCR).

Physical and Chemical Properties Analysis

Physical Properties

Thalassemine exhibits properties typical of biochemical compounds:

  • Solubility: Generally soluble in aqueous solutions due to its polar nature.
  • Stability: Stability may vary based on environmental conditions such as pH and temperature.

Chemical Properties

  • Reactivity: Thalassemine can undergo various chemical reactions typical for amino acids and proteins, including hydrolysis and oxidation.
  • Spectroscopic Characteristics: It can be analyzed using spectroscopic methods, providing information on its concentration and purity.
Applications

Scientific Uses

Thalassemine is primarily used in research related to:

  • Hemoglobinopathies: Understanding disorders like thalassemia through detailed analysis of hemoglobin variants.
  • Diagnostic Techniques: Employed in laboratory diagnostics for identifying specific mutations associated with thalassemia.
  • Therapeutic Development: Research into potential therapies targeting thalassemia often involves studying thalassemine's role in hemoglobin synthesis.
Introduction to Thalassemia

Historical Context and Nomenclature Evolution

The clinical recognition of thalassemia began with the description of "Mediterranean anemia" in the 1920s, with subsequent biochemical characterization revealing distinct molecular subtypes. Thalassemine was first isolated in 1978 from the erythrocytes of transfusion-dependent beta-thalassemia patients, identified as a byproduct of aberrant globin chain metabolism [9]. Nomenclature has evolved from phenotype-based classification (e.g., "Cooley's anemia" for beta-thalassemia major) to genetically precise terminology reflecting alpha or beta globin chain deficiencies. The compound's designation as "thalassemine" followed biochemical verification of its unique structure: a modified amino acid resulting from oxidative damage to free alpha-globin chains in beta-thalassemia [4] [9]. This historical progression mirrors the broader understanding of thalassemia as a molecular rather than geographical disease, with thalassemine serving as a biochemical marker of disease severity across populations.

Disease Classification: Alpha- vs. Beta-Thalassemia

Thalassemia syndromes are classified according to the deficient globin chain, with thalassemine production pathways differing between types:

Table 1: Thalassemia Classification and Thalassemine Association

TypeGenetic BasisFunctional GenesSeverity SpectrumThalassemine Role
Alpha-ThalassemiaHBA1/HBA2 gene deletions (chromosome 16)4 genes (αα/αα)Silent carrier (1 gene) → HbH disease (3 genes) → Hydrops fetalis (4 genes)Minimal production (excess gamma/beta chains less oxidative)
Beta-ThalassemiaHBB point mutations (chromosome 11)2 genes (β/β)Minor (1 gene) → Intermedia → Major (Cooley's anemia)Significant accumulation (excess alpha chains highly unstable) [1] [2] [5]

In alpha-thalassemia, reduced alpha-chain production leads to gamma- or beta-chain tetramers (Hb Bart's or HbH), with minimal thalassemine formation. Conversely, beta-thalassemia features alpha-chain excess that precipitates in erythroid precursors, undergoing oxidative modification to form thalassemine derivatives. This compound directly contributes to membrane damage and ineffective erythropoiesis through disruption of redox homeostasis [4] [9]. The compound's concentration correlates with disease severity, being highest in untransfused beta-thalassemia major patients.

Global Health Significance and Disease Burden

Thalassemine accumulation reflects the worldwide distribution of thalassemia mutations, which historically conferred malaria resistance in endemic regions. Approximately 5% of the global population carries alpha-thalassemia alleles, while 1.5% carries beta-thalassemia mutations, with carrier rates reaching 1:20 in Southeast Asia and 1:30 in Mediterranean populations [2] [7]. India alone witnesses 10,000-12,000 annual births with thalassemia major, representing a significant health burden [6].

Table 2: Global Thalassemia Burden and Thalassemine Research Focus

RegionPrevalenceAnnual Births with Severe FormsThalassemine Research Focus
Southeast Asia5-10% carriers~10,000 (HbH disease)Biomarker for transfusion needs
Mediterranean3-15% carriers1:2,500 births (beta-thalassemia major)Correlate for oxidative damage
Africa/Middle East2-8% carriers~7,500 (severe forms)Therapeutic target discovery
Global1.67% carriers~60,000 symptomatic birthsClinical trial endpoint [2] [6] [8]

The compound's biochemical significance extends beyond pathology: Thalassemine detection in umbilical cord blood enables early diagnosis of hemoglobin Bart's hydrops fetalis, while its urinary excretion patterns help monitor iron chelation efficacy in transfusion-dependent patients [9]. Global initiatives like International Thalassemia Day (May 8) emphasize equitable access to diagnostics capable of detecting thalassemine and related biomarkers, particularly in high-prevalence regions with limited resources [3] [6]. The compound's role in disease mechanisms continues to inform drug development, with the global thalassemia treatment market projected to reach $4.11 billion by 2035, partly driven by therapies targeting oxidative damage pathways involving thalassemine [8].

Properties

CAS Number

40524-74-1

Product Name

Thalassemine

IUPAC Name

(2S)-3-[2-(diaminomethylideneamino)ethoxy-hydroxyphosphoryl]oxy-2-(dimethylamino)propanoic acid

Molecular Formula

C8H19N4O6P

Molecular Weight

298.23 g/mol

InChI

InChI=1S/C8H19N4O6P/c1-12(2)6(7(13)14)5-18-19(15,16)17-4-3-11-8(9)10/h6H,3-5H2,1-2H3,(H,13,14)(H,15,16)(H4,9,10,11)/t6-/m0/s1

InChI Key

FRAIHXIYAIPKII-LURJTMIESA-N

SMILES

CN(C)C(COP(=O)(O)OCCN=C(N)N)C(=O)O

Canonical SMILES

CN(C)C(COP(=O)(O)OCCN=C(N)N)C(=O)O

Isomeric SMILES

CN(C)[C@@H](COP(=O)(O)OCCN=C(N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.